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molecular formula C6H6F2N2O2 B598760 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1204298-65-6

5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B598760
M. Wt: 176.123
InChI Key: CTTXMUZEFPPHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188295B2

Procedure details

To a solution of 1,1,2,2-tetrafluoroethyldimethylamine (3.2 g, 22 mmol) in diethyl ether (10 ml) and dioxane (10 ml) was added dropwise, under a nitrogen atmosphere, at a temperature of from 0 to 5° C., a solution of BF3-etherate (49% BF3, 5.6 ml, 44 mmol). After the addition had ended, the reaction mixture was stirred for 5 min. Subsequently, pyridine (1.7 g, 22 mmol) and a solution of ethyl 3-(pyrrolidin-1-yl)acrylate (2.9 g, 20 mmol) in dioxane (2 ml) were successively added dropwise to the reaction mixture at a temperature of from 0 to 5° C. After stirring for 6 hours, the reaction mixture was added at a temperature of from 0 to 5° C. to a mixture of sodium hydroxide (4.4 g, 110 mmol) and methylhydrazine (1.4 g, 30 mmol) in water (75 ml), and then the mixture was stirred at room temperature for 3 h. The reaction mixture was freed of volatile constituents. The resulting residue was taken up in water (50 ml), washed with ethyl acetate and then brought to a pH of 2 with conc. hydrochloric acid. The aqueous phase was decanted off and discarded. The resulting slimy residue was taken up in a mixture of tetrahydrofuran and methyl tert-butyl ether, dried over sodium sulfate, filtered and freed from the solvent under reduced pressure. 3-Difluoromethyl-1-methylpyrazole-4-carboxylic acid was obtained as a mixture with 5-difluoromethyl-1-methylpyrazole-4-carboxylic acid with a ratio of 2:1 in a yield of 60%.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
2.9 g
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
4.4 g
Type
reactant
Reaction Step Six
Name
methylhydrazine
Quantity
1.4 g
Type
reactant
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
F[C:2]([N:7]([CH3:9])C)(F)[CH:3]([F:5])[F:4].B(F)(F)F.N1C=CC=CC=1.[N:20]1([CH:25]=[CH:26][C:27]([O:29]CC)=[O:28])CCC[CH2:21]1.[OH-].[Na+].CNN>C(OCC)C.O1CCOCC1.O>[F:5][CH:3]([F:4])[C:2]1[C:26]([C:27]([OH:29])=[O:28])=[CH:25][N:20]([CH3:21])[N:7]=1.[F:4][CH:3]([F:5])[C:2]1[N:7]([CH3:9])[N:20]=[CH:25][C:26]=1[C:27]([OH:29])=[O:28] |f:4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
FC(C(F)F)(F)N(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Five
Name
Quantity
1.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.9 g
Type
reactant
Smiles
N1(CCCC1)C=CC(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
4.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
methylhydrazine
Quantity
1.4 g
Type
reactant
Smiles
CNN
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
After stirring for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 h
Duration
3 h
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The aqueous phase was decanted off
ADDITION
Type
ADDITION
Details
The resulting slimy residue was taken up in a mixture of tetrahydrofuran and methyl tert-butyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(C1=NN(C=C1C(=O)O)C)F
Name
Type
product
Smiles
FC(C1=C(C=NN1C)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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